Methyl 2-bromo-2-(2-methylphenyl)acetate
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Overview
Description
Methyl 2-bromo-2-(2-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a brominated ester that is often used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a methylphenyl group and an ester functional group.
Mechanism of Action
Mode of Action
It’s known that bromoacetates, in general, are alkylating agents . They can donate an alkyl group to its target, which could lead to a change in the target’s function. This compound might interact with its targets in a similar manner .
Biochemical Pathways
It’s known that bromoacetates can be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
Result of Action
As an alkylating agent, it could potentially alter the function of its targets, leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(2-methylphenyl)acetate can be synthesized through various methods. One common method involves the bromination of methyl 2-(2-methylphenyl)acetate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors designed to handle the exothermic nature of bromination. The process includes steps such as mixing, reaction, separation, and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(2-methylphenyl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidation reactions can convert the ester group into carboxylic acids or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted esters or acids.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-bromo-2-(2-methylphenyl)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential pharmaceutical applications, including drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the methylphenyl group.
Ethyl 2-bromoacetate: Similar but with an ethyl ester instead of a methyl ester.
Methyl α-bromophenylacetate: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
Methyl 2-bromo-2-(2-methylphenyl)acetate is unique due to the presence of both a bromine atom and a methylphenyl group, which confer distinct reactivity and properties. This combination makes it particularly useful in specific synthetic applications where both functionalities are required .
Properties
IUPAC Name |
methyl 2-bromo-2-(2-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRCRIJXMICQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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